N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
CAS No.: 894063-98-0
Cat. No.: VC5953268
Molecular Formula: C22H21N5O3S
Molecular Weight: 435.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894063-98-0 |
|---|---|
| Molecular Formula | C22H21N5O3S |
| Molecular Weight | 435.5 |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H21N5O3S/c1-14-4-6-15(7-5-14)17-9-11-20-24-25-22(27(20)26-17)31-13-21(28)23-18-12-16(29-2)8-10-19(18)30-3/h4-12H,13H2,1-3H3,(H,23,28) |
| Standard InChI Key | SHEWMWIETFWNMO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)OC)OC)C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(2,5-dimethoxyphenyl)-2-[[6-(4-methylphenyl)-[1,triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide, delineates its core structure:
-
A triazolopyridazine backbone (fusion of triazole and pyridazine rings) at positions 4 and 3-b.
-
A p-tolyl group (4-methylphenyl) attached to the pyridazine ring at position 6.
-
A thioacetamide bridge linking the triazole ring to a 2,5-dimethoxyphenyl moiety.
The SMILES string CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)OC)OC)C=C2 encodes this arrangement, while the InChIKey SHEWMWIETFWNMO-UHFFFAOYSA-N provides a unique stereochemical identifier.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁N₅O₃S |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | See above |
| CAS Number | 894063-98-0 |
| PubChem CID | 16810010 |
| Solubility | Not publicly available |
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves multi-step organic reactions typical of triazolopyridazine derivatives:
-
Core Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors to construct the triazolopyridazine scaffold.
-
Functionalization:
-
Introduction of the p-tolyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
-
Thioether linkage formation between the triazole ring and acetamide moiety using mercaptoacetic acid derivatives.
-
-
Acetamide Coupling: Reaction of 2,5-dimethoxyaniline with activated thioacetic acid intermediates under basic conditions (e.g., NaH/DMF).
Purification typically employs column chromatography or recrystallization, though yield optimization data remain proprietary.
Pharmacological Activities and Mechanisms
Hypothesized Biological Targets
Triazolopyridazines exhibit broad bioactivity due to their ability to mimic purine bases and interact with enzymatic ATP-binding sites. For this compound, potential targets include:
Kinase Inhibition
The triazolopyridazine core may inhibit kinases such as cyclin-dependent kinases (CDKs) or EGFR tyrosine kinase, disrupting cell proliferation pathways. Molecular docking studies suggest the dimethoxyphenyl group enhances hydrophobic interactions with kinase pockets.
Antimicrobial Activity
Structural analogs demonstrate moderate activity against Staphylococcus aureus and Escherichia coli, likely through dihydrofolate reductase inhibition. The thioether bridge in this compound could improve membrane permeability, potentiating efficacy.
Anti-inflammatory Effects
Methoxy groups are associated with COX-2 inhibition and reactive oxygen species (ROS) scavenging. In silico models predict this compound’s ability to suppress NF-κB signaling.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Triazolopyridazine Derivatives
| Compound | Key Modifications | Reported Activities |
|---|---|---|
| This Compound | p-Tolyl, 2,5-dimethoxyphenyl | Hypothesized kinase inhibition |
| EVT-2752636 | Pyrazolo[3,4-d]pyrimidine core | CDK inhibition (IC₅₀ = 12 nM) |
| VC5184085 | 3,4-Dimethoxyphenyl, m-tolyl | Antimicrobial (MIC = 8 µg/mL) |
This compound’s p-tolyl group may enhance lipophilicity compared to VC5184085’s 3,4-dimethoxyphenyl, potentially improving blood-brain barrier penetration.
Challenges and Future Directions
While structural features predict bioactivity, empirical validation is critical:
-
In vitro profiling: Prioritize kinase inhibition assays and antimicrobial susceptibility testing.
-
ADMET studies: Evaluate metabolic stability and hepatotoxicity due to the thioether group.
-
Synthetic scalability: Optimize reaction conditions to improve yields beyond lab-scale.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume